molecular formula C21H28O5 B13422633 2,2'-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene]

2,2'-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene]

Cat. No.: B13422633
M. Wt: 360.4 g/mol
InChI Key: KFFSXJNEVRMGNS-UHFFFAOYSA-N
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Description

2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] is an organic compound that features a benzene ring substituted with methoxyethyl groups and a hydroxy-propandiyldioxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] typically involves the reaction of 2-methoxyethylbenzene with a suitable diol under acidic or basic conditions to form the hydroxy-propandiyldioxy linkage. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. Catalysts may be employed to enhance the reaction rate and selectivity. The purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy-propandiyldioxy linkage and methoxyethyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-ethoxyethyl)benzene]
  • 2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methylpropyl)benzene]
  • 2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-chloroethyl)benzene]

Uniqueness

2,2’-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene] is unique due to its specific substitution pattern and the presence of both methoxyethyl groups and a hydroxy-propandiyldioxy linkage. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

1,3-bis[2-(2-methoxyethyl)phenoxy]propan-2-ol

InChI

InChI=1S/C21H28O5/c1-23-13-11-17-7-3-5-9-20(17)25-15-19(22)16-26-21-10-6-4-8-18(21)12-14-24-2/h3-10,19,22H,11-16H2,1-2H3

InChI Key

KFFSXJNEVRMGNS-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC=CC=C1OCC(COC2=CC=CC=C2CCOC)O

Origin of Product

United States

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